4-Bromo-5-fluoro-3-nitropyridin-2-ol is a trifunctionalized heterocyclic intermediate designed for high-yield, regioselective synthesis. Its primary value proposition stems from the specific arrangement of its substituents: the C4-bromo atom serves as an excellent leaving group, which is electronically activated for nucleophilic aromatic substitution (SNAr) by the combined ortho-directing effect of the C5-fluoro group and the para-directing effect of the C3-nitro group [1]. This precise architecture makes it a reliable precursor for constructing complex substituted pyridin-2-one cores, which are prevalent in medicinal chemistry, particularly in the development of kinase inhibitors [REFS-2, REFS-3].
Procurement of analogs for this compound is inadvisable due to predictable failures in process chemistry. Substituting the C4-bromo for a chloro atom would fundamentally alter reaction kinetics, typically requiring harsher conditions for equivalent conversion rates. Removing the C5-fluoro group would significantly decrease the activation of the C4 leaving group, leading to sluggish or failed SNAr reactions and lower yields [1]. Utilizing a different positional isomer, such as 5-bromo-3-fluoro-2-nitropyridine, would result in completely different regiochemical outcomes, yielding undesired constitutional isomers and creating significant downstream purification challenges [2]. Therefore, the specific CAS 884495-02-7 is critical for processes designed to leverage its unique reactivity profile.
The compound's structure is optimized for regiocontrolled nucleophilic aromatic substitution (SNAr). The C3-nitro group (para) and C5-fluoro group (ortho) act as strong, synergistic electron-withdrawing groups that selectively activate the C4 position, where the bromo leaving group is located [1]. This configuration strongly deactivates other positions on the ring, directing nucleophilic attack almost exclusively to the C4 carbon. In contrast, analogs lacking the C5-fluoro group would exhibit significantly lower activation and reactivity.
| Evidence Dimension | Regiochemical Control in SNAr |
| Target Compound Data | High selectivity for substitution at the C4 position |
| Comparator Or Baseline | Analogs lacking ortho/para activating groups, which would show lower reactivity and/or mixtures of isomers. |
| Quantified Difference | Not applicable (Qualitative principle of reactivity) |
| Conditions | Standard SNAr reaction conditions with various nucleophiles (amines, alkoxides, etc.). |
This ensures a predictable, high-yield synthesis of the desired 4-substituted product, minimizing isomeric byproducts and simplifying process scale-up and purification.
A critical function of this intermediate is the conversion of its nitro group to an amine for further elaboration. The nitro group on structurally related bromo-fluoro-nitro aromatic systems can be chemoselectively reduced to the corresponding aniline derivative in high yield. For instance, a patent for the synthesis of 2-bromo-5-fluoro-4-nitroaniline demonstrates that the nitro group can be reduced with reagents like iron powder while preserving the bromo and fluoro substituents [1]. Other studies on similar scaffolds show catalytic hydrogenation (e.g., H2/Pd-C) can achieve this transformation with yields up to 84% [2].
| Evidence Dimension | Yield of Nitro Group Reduction |
| Target Compound Data | High yield (e.g., up to 84% in a related system) is achievable. |
| Comparator Or Baseline | A baseline concern of competing dehalogenation, which would result in significant yield loss and impurities. |
| Quantified Difference | Demonstrates high chemoselectivity vs. potential side reactions. |
| Conditions | Catalytic hydrogenation (H2/Pd-C) or reduction with Fe powder in acidic/neutral conditions. |
This proven stability during a key transformation confirms the compound's value as a robust precursor, reducing the risk of batch failure and material loss in multi-step synthetic campaigns.
In SNAr reactions, the carbon-halogen bond is broken in the rate-determining step. The carbon-bromine bond (average bond energy ~280 kJ/mol) is weaker than the carbon-chlorine bond (~340 kJ/mol), making the bromo-substituent a more reactive leaving group. Studies on analogous fluoro-nitro-pyridyl systems designed for covalent modification confirm that chloro analogs exhibit 'substantially reduced intrinsic reactivity' compared to their fluoro counterparts, which serve as the leaving group in that specific study [1]. By extension, a C4-bromo leaving group is expected to be more reactive than a C4-chloro leaving group, enabling faster reactions or milder conditions.
| Evidence Dimension | Relative Reactivity in SNAr |
| Target Compound Data | Higher reactivity due to weaker C-Br bond. |
| Comparator Or Baseline | 4-Chloro-5-fluoro-3-nitropyridin-2-ol, which would be less reactive. |
| Quantified Difference | Not directly quantified for this compound, but based on fundamental bond energies and analog studies. |
| Conditions | Nucleophilic aromatic substitution. |
This provides a processing advantage, potentially allowing for lower reaction temperatures, shorter cycle times, or the use of a broader range of less reactive nucleophiles, improving overall process efficiency.
Ideal for the synthesis of 4-substituted pyridin-2-one libraries for screening against protein kinases such as PI3K, PIM-1, or CK2. The compound's predictable regiochemistry ensures efficient and clean introduction of amine, ether, or aryl functionalities at the C4 position, a common site for modification in kinase inhibitor scaffolds [REFS-1, REFS-2].
Use as a two-step precursor where the C4-bromo group is first displaced via SNAr, followed by the high-yield, chemoselective reduction of the C3-nitro group to an amine [3]. This provides a robust and scalable route to key 3-amino-pyridin-2-ol intermediates that are otherwise difficult to access.